Bienvenue dans la boutique en ligne BenchChem!

Piridronic acid

gastric safety bisphosphonate tolerability preclinical GI toxicity

Piridronic acid (CAS 75755-07-6, also coded NE-97221) is a synthetic pyridinyl bisphosphonate that inhibits human farnesyl pyrophosphate synthase (FPPS), the key enzyme in the mevalonate pathway responsible for osteoclast function and bone resorption. Unlike the more widely used amino-bisphosphonates such as pamidronate and alendronate, piridronic acid features a pyridine ring in its side chain, which confers distinct enzyme binding kinetics and a differentiated gastric safety profile that cannot be assumed from class-level generalizations.

Molecular Formula C7H11NO6P2
Molecular Weight 267.11 g/mol
CAS No. 75755-07-6
Cat. No. B1200945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiridronic acid
CAS75755-07-6
Synonyms2-(2-pyridyl)ethylidine-1,1-bisphosphonate
2-(2-pyridyl)ethylidine-1,1-bisphosphonate, monosodium salt
2-(2-pyridyl)ethylidine-1,1-bisphosphonate, x sodium salt
2-PEBP
NE 97221
NE-97221
piridronate sodium
Molecular FormulaC7H11NO6P2
Molecular Weight267.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)5-6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14)
InChIKeyNGMZSXZBZNXBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piridronic Acid (NE-97221) for Bone Resorption Research: Pyridinyl Bisphosphonate Procurement Guide


Piridronic acid (CAS 75755-07-6, also coded NE-97221) is a synthetic pyridinyl bisphosphonate that inhibits human farnesyl pyrophosphate synthase (FPPS), the key enzyme in the mevalonate pathway responsible for osteoclast function and bone resorption [1]. Unlike the more widely used amino-bisphosphonates such as pamidronate and alendronate, piridronic acid features a pyridine ring in its side chain, which confers distinct enzyme binding kinetics and a differentiated gastric safety profile that cannot be assumed from class-level generalizations [2].

Why Piridronic Acid Cannot Be Simply Substituted with Other Bisphosphonates: Key Differentiators


Bisphosphonates are not a uniform commodity. Piridronic acid occupies a unique intermediate position within the nitrogen-containing bisphosphonate class: its pyridinyl side chain produces FPPS inhibition kinetics distinct from primary amino-bisphosphonates (pamidronate, alendronate) [1], while its gastric toxicity profile in validated preclinical models differs significantly from both its closest structural analog risedronate and the amino-bisphosphonate subclass [2]. These differences carry direct implications for experimental design, safety pharmacology, and compound selection in bone biology research.

Piridronic Acid: Quantitative Evidence for Differentiated Selection


Gastric Damage Profile: Direct Head-to-Head Comparison Against Risedronate and Pamidronate in a Validated Rat Model

In a direct head-to-head preclinical study (Blank et al., 1997), piridronic acid (NE-97221) was tested alongside pamidronate, alendronate, and risedronate in fasted, indomethacin-treated rats at oral doses of 150, 225, and 300 mg/kg. At 225 mg/kg, NE-97221 induced significantly greater antral lesion length than risedronate (P < 0.05). At both 225 and 300 mg/kg, NE-97221 produced a significantly greater number of gastric lesions than both pamidronate and risedronate (P < 0.05). However, at 300 mg/kg, alendronate caused significantly more antral damage (lesion length and number) than NE-97221 (P < 0.05). When normalized to anticipated clinical doses for osteoporosis (risedronate and NE-97221: ~5 mg/day; pamidronate: ~150 mg/day; alendronate: 5–10 mg/day), the authors concluded that primary amino-bisphosphonates may carry greater gastric risk than pyridinyl bisphosphonates [1]. This positions piridronic acid as intermediate in gastric toxicity—higher than risedronate but lower than alendronate—a nuanced profile not captured by broad class assumptions.

gastric safety bisphosphonate tolerability preclinical GI toxicity

FPPS Enzyme Inhibition Kinetics: Final Ki and IC50 Values from Recombinant Human Enzyme Assays

Piridronic acid inhibits recombinant human FPPS with a final Ki of 38.95 nM (pKi 7.4) and an initial Ki of 4.45 nM (pKi 8.4), measured after 10-minute incubation in the presence of 10 µM GPP and IPP substrates at pH 7.7, 37°C [1][2]. The ~8.7-fold difference between initial and final Ki indicates time-dependent, slow-binding inhibition characteristic of nitrogen-containing bisphosphonates. An independent dataset reports an IC50 of 30.4 nM under similar conditions [3]. By comparison, in the same assay platform reported in the Dunford et al. (2008) SAR study, risedronate achieved a final Ki of approximately 0.013 µM (13 nM) on HsFPPS [4], roughly three-fold more potent than piridronic acid. Pamidronate, an amino-bisphosphonate, shows a final Ki of approximately 0.20 µM (200 nM) on human recombinant FPPS , making it approximately five-fold less potent than piridronic acid in this assay system.

FPPS inhibition enzyme kinetics bisphosphonate potency

Structural Class Differentiation: Pyridinyl Moiety Confers Distinct Enzyme Binding Kinetics Versus Amino-Bisphosphonates

In their comprehensive SAR analysis, Dunford et al. (2008) demonstrated that the position of the nitrogen atom in the bisphosphonate side chain is a critical determinant of both initial Ki and the isomerization constant K(isom), which governs the transition to tight-binding inhibition of FPPS [1]. Piridronic acid, with its nitrogen atom positioned in a pyridine ring, exhibits a K(isom) value that places it in a distinct kinetic cluster separate from primary amino-bisphosphonates (pamidronate, alendronate) and also from the more potent heterocyclic bisphosphonates (risedronate, zoledronate). The study established a statistically significant correlation between K(isom) and in vivo antiresorptive potency (R = −0.77, P < 0.0001), and between final Ki and in vivo potency (R = 0.74, P < 0.0001) [1]. This means that piridronic acid's kinetic signature predicts an intermediate in vivo antiresorptive effect that cannot be replicated by simply adjusting the dose of a more potent or less potent analog.

bisphosphonate SAR FPPS binding mode nitrogen position

Regulatory and Development Status: Investigational Agent Differentiated from Approved Bisphosphonates

Piridronic acid is classified as an investigational/discovery agent [1]. Unlike risedronate (FDA-approved for osteoporosis, Paget's disease), alendronate (FDA-approved for osteoporosis), pamidronate (FDA-approved for hypercalcemia of malignancy, Paget's disease), and zoledronic acid (FDA-approved for osteoporosis, bone metastases), piridronic acid has not received marketing authorization from the FDA, EMA, or other major regulatory bodies. Its USAN designation (piridronate sodium) and INN assignment confirm formal pharmaceutical naming, but no approved drug product containing piridronic acid is commercially available [2]. For procurement purposes, this means piridronic acid is available only as a research chemical from specialty suppliers—typically at higher cost, longer lead times, and with more limited batch documentation compared to approved bisphosphonates that are available as reference standards or generic APIs.

investigational bisphosphonate regulatory status procurement classification

Recommended Application Scenarios for Piridronic Acid Based on Verified Evidence


FPPS Enzyme Kinetics and Bisphosphonate SAR Studies Requiring an Intermediate-Potency Tool Compound

Piridronic acid's distinct final Ki (~39 nM) and K(isom) values, situated between the high-potency heterocyclic bisphosphonates (risedronate, zoledronate) and the lower-potency amino-bisphosphonates (pamidronate), make it a valuable tool for structure-activity relationship studies exploring the relationship between side-chain nitrogen positioning and FPPS inhibition kinetics [1]. Its well-characterized enzyme kinetic parameters from the Dunford et al. (2008) study provide a defined reference point for benchmarking novel bisphosphonate analogs.

Preclinical Gastrointestinal Safety Pharmacology Profiling of Bisphosphonate Series

Because piridronic acid's gastric toxicity profile has been directly quantified alongside risedronate, pamidronate, and alendronate in a standardized indomethacin-treated rat model, it serves as a calibrated reference compound for GI safety screening of new bisphosphonate candidates [1]. Its intermediate lesion profile (worse than risedronate, better than alendronate) provides a useful benchmark for ranking the gastric tolerability of novel compounds.

Bone Biology Research Where Maximal FPPS Inhibition Is Undesirable or Where Intermediate Antiresorptive Effect Is Preferable

In experimental systems where complete osteoclast inhibition may confound the study of partial resorption phenotypes or where a graded antiresorptive response is required, piridronic acid's intermediate in vivo potency—predicted by its K(isom) and final Ki correlation with antiresorptive efficacy (R = −0.77 and R = 0.74, P < 0.0001 respectively) [1]—offers a pharmacological option that cannot be achieved by dose-reduction of a more potent bisphosphonate due to their distinct tight-binding kinetics.

Investigational Compound Procurement for Pre-IND or Academic Drug Discovery Programs Targeting Novel Bisphosphonate Scaffolds

For academic or industrial drug discovery programs developing next-generation bisphosphonates, piridronic acid's availability only as a research chemical and its status as an investigational agent [1] require specialized procurement planning. Its defined FPPS inhibition parameters and gastric safety data make it suitable as a comparator arm in exploratory preclinical studies where a non-approved, well-characterized bisphosphonate is needed to benchmark novel chemical entities.

Quote Request

Request a Quote for Piridronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.